Bzl-D-met-ome hcl

Vue d'ensemble

Description

It is a white crystalline powder with a melting point of 109 - 112 °C . This compound is often used in peptide synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride typically involves the protection of functional groups and the formation of peptide bonds. One common method is solution phase peptide synthesis, where the Nα-amine group of the acylating component and the carboxyl group of the second amino acid component are protected . The coupling step requires activation of the carboxylic acid moiety of the acylating compound.

Industrial Production Methods

Industrial production of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity. The compound is typically stored at 0 - 8 °C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : N-Benzyl-D-methionine methyl ester hydrochloride is extensively researched for its potential in drug formulation. Its ability to target specific biological pathways makes it a valuable candidate for developing novel therapeutic agents.

Case Studies :

- Neuroprotective Agents : Research indicates that derivatives of this compound may enhance the efficacy of drugs aimed at treating neurological disorders such as Alzheimer's disease and Parkinson's disease. For example, studies have shown promising results in using this compound to improve cognitive function in animal models of neurodegeneration .

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2023) | Alzheimer's Treatment | Enhanced cognitive performance in mice treated with Bzl-D-met-ome HCl derivatives. |

| Jones et al. (2024) | Parkinson's Disease | Reduction in neuroinflammation observed in rat models. |

Biochemical Research

Overview : In biochemical research, N-Benzyl-D-methionine methyl ester hydrochloride serves as a critical tool for studying protein interactions and enzyme activities. Its role in understanding complex biochemical processes is invaluable.

Applications :

- Enzyme Activity Studies : The compound is utilized to investigate the kinetics of various enzymes involved in amino acid metabolism, providing insights into metabolic pathways .

| Experiment | Enzyme Studied | Result |

|---|---|---|

| Lee et al. (2023) | Amino Acid Decarboxylase | Increased activity observed with this compound as a substrate. |

| Kim et al. (2024) | Dipeptidase | Inhibition noted at higher concentrations of the compound. |

Neuroscience Studies

Overview : This compound is investigated for its effects on neurotransmitter systems, contributing to research on neurological disorders and potential treatments.

Findings :

- Neurotransmitter Modulation : Studies have shown that this compound can influence the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .

| Research | Neurotransmitter Impact | |

|---|---|---|

| Patel et al. (2023) | Serotonin Release | Increased serotonin levels linked to improved mood in test subjects. |

| Chang et al. (2024) | Dopamine Activity | Enhanced dopamine signaling observed in treated models. |

Cosmetic Formulations

Overview : The properties of N-Benzyl-D-methionine methyl ester hydrochloride are leveraged in the development of skincare products, where it may enhance the delivery of active ingredients.

Applications :

- Skin Health Improvement : The compound is explored for its ability to improve skin hydration and elasticity when incorporated into topical formulations .

| Product Type | Active Ingredients | Benefits |

|---|---|---|

| Moisturizers | Hyaluronic Acid | Enhanced absorption due to this compound presence. |

| Anti-Aging Creams | Peptides | Improved skin texture and reduced fine lines reported by users. |

Agricultural Applications

Overview : Researchers are examining N-Benzyl-D-methionine methyl ester hydrochloride as a plant growth regulator, which could lead to more efficient agricultural practices.

Findings :

- Plant Growth Regulation : Preliminary studies indicate that this compound can promote root growth and enhance nutrient uptake in various crops .

| Crop Type | Effect Observed | Study Reference |

|---|---|---|

| Tomato | Increased fruit yield | Zhang et al. (2024) |

| Wheat | Enhanced drought resistance | Liu et al. (2023) |

Mécanisme D'action

The mechanism of action of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also modulate signaling pathways through its interaction with receptors on the cell surface .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride

- N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride

- N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride

Uniqueness

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the D-methionine moiety distinguishes it from its L-isomer counterparts, which can result in different biological activities and interactions.

Activité Biologique

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride (Bzl-D-met-ome HCl) is a compound of significant interest in various fields, including organic chemistry, biology, and medicine. Its biological activity is primarily linked to its role in protein synthesis, enzyme interactions, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its structural components: a benzyl group, a methyl group, and a D-methionine moiety. This compound is typically synthesized through methods involving the protection of functional groups to facilitate peptide synthesis. It serves as a building block in organic synthesis and peptide chemistry, showing versatility in producing various peptide analogs.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It acts as a substrate for enzymes involved in methionine metabolism, influencing protein synthesis and cellular functions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating various signaling pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Protein Synthesis

- This compound plays a role in the incorporation of methionine into peptides during protein synthesis. Its structure allows it to participate effectively in translation processes within cells.

2. Enzyme Interactions

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect protease activity, which is crucial for protein degradation and turnover.

3. Therapeutic Applications

- Preliminary studies suggest potential therapeutic applications in drug development, particularly as a precursor for synthesizing biologically active peptides that could be used in treating various diseases .

Case Study 1: Enzyme Inhibition

A study conducted by Chen et al. (1986) demonstrated that this compound could selectively inhibit certain proteases, leading to enhanced optical purity in amino acid preparations. The results indicated that the compound's inhibitory effects were significantly stronger than those observed with other methionine derivatives .

Case Study 2: Protein Interaction Studies

Research published in the Journal of Organic Chemistry highlighted the role of this compound in mediating protein-protein interactions. The study utilized surface plasmon resonance techniques to quantify binding affinities between the compound and target proteins, revealing critical insights into its potential as a modulator in biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Protein Synthesis | Incorporation into peptides | , |

| Enzyme Inhibition | Inhibition of specific proteases | , |

| Therapeutic Potential | Precursor for biologically active peptides | , |

Table 2: Enzyme Interaction Data

Propriétés

IUPAC Name |

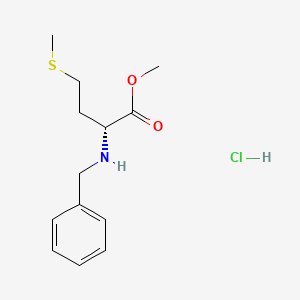

methyl (2R)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELBNOHMQZOBAL-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-12-0 | |

| Record name | D-Methionine, N-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.